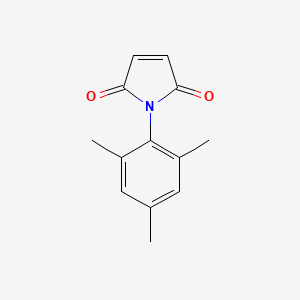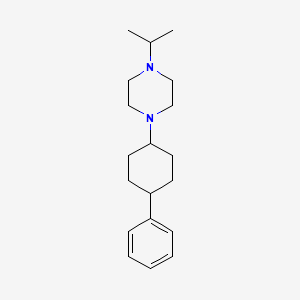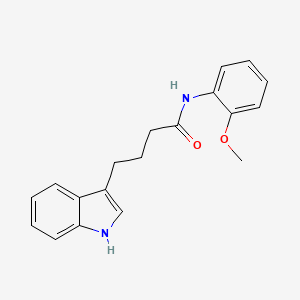![molecular formula C11H13N3O5S B12488744 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B12488744.png)
4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a nitro group and a sulfone group on the benzothiazole ring, as well as an amino group linked to a butanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol typically involves the following steps:
Oxidation: The sulfone group is introduced by oxidizing the thiazole ring using an oxidizing agent such as hydrogen peroxide or a peracid.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the nitrobenzothiazole derivative.
Butanol Chain Addition: The final step involves the attachment of the butanol chain to the amino group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon)
Substitution: Various amines or nucleophiles
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Conversion of the nitro group to an amino group
Substitution: Formation of substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving protein misfolding and aggregation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfone groups play a crucial role in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of their normal function. Additionally, it can interact with proteins involved in cellular signaling pathways, modulating their activity and affecting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butanoic acid
- 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-2-ol
- 4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-amine
Uniqueness
4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and sulfone groups enhances its reactivity and potential for forming covalent bonds with molecular targets. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N3O5S |
|---|---|
Peso molecular |
299.31 g/mol |
Nombre IUPAC |
4-[(6-nitro-1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butan-1-ol |
InChI |
InChI=1S/C11H13N3O5S/c15-6-2-1-5-12-11-9-4-3-8(14(16)17)7-10(9)20(18,19)13-11/h3-4,7,15H,1-2,5-6H2,(H,12,13) |
Clave InChI |
LXABIFREIMVFQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488673.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12488680.png)
![N-{3-[(2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide](/img/structure/B12488683.png)

![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12488686.png)
![4-Amino-2-(3,4-dichlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12488690.png)
![2-(Biphenyl-4-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12488694.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12488697.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12488717.png)
![N-(4-{[4-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12488724.png)
![1-[(2-Chloropyridin-3-yl)sulfonyl]azepane](/img/structure/B12488739.png)
